N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfamoyl group substituted with 4-ethoxy-N-methylphenyl and a benzylamide side chain. Its molecular formula is C₂₂H₂₃N₃O₄S₂ (molecular weight: 481.56 g/mol). The compound’s structure includes:
- A thiophene ring with a carboxamide group at position 2.
- A sulfamoyl group (-SO₂-NR₂) at position 3, where the nitrogen is substituted with a methyl group and a 4-ethoxyphenyl moiety.
- A benzyl group attached to the carboxamide nitrogen.
Analytical techniques such as ¹H/¹³C-NMR, IR spectroscopy, and mass spectrometry (as described in ) would confirm its structure, particularly the presence of the C=O (1660–1680 cm⁻¹) and sulfamoyl S=O (1240–1255 cm⁻¹) groups .
Properties
IUPAC Name |
N-benzyl-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-3-27-18-11-9-17(10-12-18)23(2)29(25,26)19-13-14-28-20(19)21(24)22-15-16-7-5-4-6-8-16/h4-14H,3,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYBSZWXDDNJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, with the CAS number 1251675-76-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant case studies, experimental findings, and detailed data tables.
Chemical Structure and Properties
Molecular Formula : C22H24N2O4S3
Molecular Weight : 476.6 g/mol
Structure : The compound features a thiophene ring which is critical for its biological activity. The presence of the sulfamoyl group and ethoxyphenyl substituents enhances its interaction with biological targets.
The proposed mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : Similar to Combretastatin A-4 (CA-4), this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Binding Affinity : Molecular docking studies indicate effective binding to the colchicine-binding site on tubulin, demonstrating a comparable interaction profile to known anticancer agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Key findings include:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| Hep3B (Liver Cancer) | 5.46 | Significant cytotoxicity |
| Various Cancer Lines | 12.58 | Potent antiproliferative effects |
These values indicate that the compound exhibits strong antiproliferative effects against liver cancer cells, making it a candidate for further investigation in cancer therapy.
Case Studies
-
Study on Hepatocellular Carcinoma :
- In vitro experiments demonstrated that this compound significantly reduced cell viability in Hep3B cells.
- The mechanism involved disruption of microtubule formation, leading to apoptosis as confirmed by flow cytometry assays.
-
Comparative Analysis with Other Derivatives :
- A comparative study with related thiophene derivatives showed that those with similar structural motifs exhibited IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells, suggesting a structure-activity relationship that warrants further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can be contextualized against related thiophene-carboxamide derivatives.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: The benzyl group in the target compound balances lipophilicity and steric bulk, favoring interactions with hydrophobic enzyme pockets.
Stereoelectronic Modifications: The cycloheptyl group () increases steric hindrance, which might reduce off-target interactions but could also limit solubility. This makes it suitable for targeted screening in early-stage drug discovery . Imino-substituted derivatives () exhibit a distinct electronic profile due to the conjugated imino group, correlating with reported analgesic and anti-inflammatory activities in analogous compounds .
Analytical Confirmation :
- IR and NMR data () confirm functional groups across analogs. For example, the absence of S-H stretches (~2500–2600 cm⁻¹) in sulfamoyl derivatives confirms the thione tautomer, critical for stability and reactivity .
Synthetic Pathways :
- While details the synthesis of triazole-thiophene hybrids, the target compound likely follows a divergent route involving sulfamoylation of thiophene precursors and subsequent benzylamide coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
